molecular formula C13H25IO B13303367 3-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane

3-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane

Cat. No.: B13303367
M. Wt: 324.24 g/mol
InChI Key: SBLFRAIQQQHEEN-UHFFFAOYSA-N
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Description

3-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane is an organic compound with the molecular formula C13H25IO It is a derivative of cyclohexane, featuring an iodine atom and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane typically involves the reaction of 1-iodo-2-methylpropan-2-ol with 1,1,5-trimethylcyclohexanol in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ether linkage. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of ethers, nitriles, or amines.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

3-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce iodine or ether functionalities.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a radiolabeling agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the ether linkage can interact with hydrogen bond donors. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-2-methylpropane: Similar in structure but lacks the cyclohexane ring and ether linkage.

    1-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]heptane: Contains a longer carbon chain and a chlorine atom in addition to iodine.

    2-Ethyl-1-[(1-iodo-2-methylpropan-2-yl)oxy]hexane: Features an ethyl group and a hexane chain instead of the cyclohexane ring.

Uniqueness

3-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane is unique due to its combination of a cyclohexane ring, an iodine atom, and an ether linkage. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H25IO

Molecular Weight

324.24 g/mol

IUPAC Name

3-(1-iodo-2-methylpropan-2-yl)oxy-1,1,5-trimethylcyclohexane

InChI

InChI=1S/C13H25IO/c1-10-6-11(8-12(2,3)7-10)15-13(4,5)9-14/h10-11H,6-9H2,1-5H3

InChI Key

SBLFRAIQQQHEEN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(C)(C)CI

Origin of Product

United States

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